N-(3-氨基-4-甲基苯基)苯甲酰胺

描述

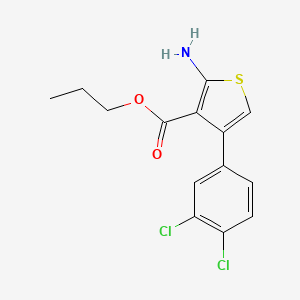

N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Molecular Structure Analysis

The molecular structure of N-(3-Amino-4-methylphenyl)benzamide is complex due to the presence of two amine groups in different chemical environments . This makes the selective monoacylation process relatively complicated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(3-Amino-4-methylphenyl)benzamide are complex. The reaction involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .科学研究应用

Medicinal Chemistry: Building Blocks for Drug Candidates

N-(3-amino-4-methylphenyl)benzamide: is a significant compound in medicinal chemistry, serving as a crucial building block for many drug candidates . Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of a variety of pharmaceuticals. The compound’s amine group can be selectively acylated, enabling the creation of diverse molecular structures tailored for specific therapeutic targets.

Microreactor Technology: Efficient Synthesis

The use of microreactor technology for the continuous synthesis of N-(3-amino-4-methylphenyl)benzamide represents a significant advancement in chemical production . Microreactors offer precise control over reaction conditions, leading to higher yields and selectivity. This method is particularly beneficial for producing this compound due to the complexity of its selective monoacylation process.

Reaction Kinetics: Optimization of Synthesis

Studying the reaction kinetics of N-(3-amino-4-methylphenyl)benzamide synthesis in a microflow system has led to the development of a kinetic model that can accurately predict selectivity and conversion rates . This model is instrumental in optimizing reaction conditions to achieve high yields, which is crucial for large-scale production.

Computational Fluid Dynamics (CFD): Simulation of Synthesis

Computational fluid dynamics (CFD) methods have been employed to simulate the flow synthesis of N-(3-amino-4-methylphenyl)benzamide . CFD simulations help in understanding the fluid flow and reaction dynamics within microreactors, which is essential for scaling up the synthesis process from laboratory to industrial levels.

Selective Acylation: Production of Derivatives

Selective acylation of N-(3-amino-4-methylphenyl)benzamide allows for the production of various derivatives . This process is key to developing new compounds with potential pharmacological activities. By altering the acylating agents and reaction conditions, chemists can synthesize a wide range of molecules for drug discovery.

Raw Material and Intermediate: Synthesis of Drug Candidates

As a raw material and intermediate, N-(3-amino-4-methylphenyl)benzamide plays a pivotal role in the synthesis of many drug candidates . It is often used in the early stages of drug development to create complex molecules that may lead to new medications.

Kinetic Modeling: Process Development

Kinetic modeling based on the intrinsic reaction parameters of N-(3-amino-4-methylphenyl)benzamide has facilitated the development of an efficient and practical process for its synthesis . This approach ensures that the production method is both cost-effective and scalable, meeting the demands of the pharmaceutical industry.

Pharmaceutical Research: Drug Development

In pharmaceutical research, N-(3-amino-4-methylphenyl)benzamide is extensively used in the development of new drugs . Its versatility and reactivity make it an ideal candidate for creating a variety of pharmacologically active compounds, contributing to the advancement of medical treatments.

安全和危害

未来方向

The future directions for the synthesis of N-(3-Amino-4-methylphenyl)benzamide involve the development of an efficient and practical process . The established kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

作用机制

Target of Action

N-(3-Amino-4-methylphenyl)benzamide (1) is a crucial building block of many drug candidates . .

Mode of Action

The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) . The two amine groups in 2 are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .

属性

IUPAC Name |

N-(3-amino-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360503 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)benzamide | |

CAS RN |

221875-98-5 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(3-Amino-4-methylphenyl)benzamide in pharmaceutical research?

A: N-(3-Amino-4-methylphenyl)benzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds [, ]. While its direct biological activity might not be the primary focus, its structure serves as a scaffold for developing more complex molecules with potential therapeutic applications.

Q2: Can you describe the synthesis of N-(3-Amino-4-methylphenyl)benzamide using microreactor technology?

A: A study [] explored the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide within a microreactor. This method offers advantages like enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields compared to traditional batch processes. The research used computational fluid dynamics (CFD) to model and simulate the synthesis, optimizing reaction parameters such as temperature and residence time for maximized production.

Q3: What is the role of the intermediate (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide in the synthesis of a specific pharmaceutical compound?

A: Research [] highlights the use of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide as a key intermediate in a multi-step synthesis of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). This final compound, AN-024, likely possesses specific biological activities, though the research focuses on the synthetic route rather than its applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)